3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline
Description
3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline is a fluorinated aromatic amine featuring a pyrazole substituent. Its molecular formula is C₁₀H₁₀FN₃, with a molecular weight of 191.21 g/mol and CAS number 1485191-34-1 . The compound consists of an aniline core with a fluorine atom at the 3-position and a 1-methylpyrazole group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Notably, it has been utilized as a synthetic intermediate in pharmaceutical patents, such as in the preparation of kinase inhibitors .
Properties
IUPAC Name |
3-fluoro-4-(2-methylpyrazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-10(4-5-13-14)8-3-2-7(12)6-9(8)11/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTAAEJQCSIPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
N-Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Fluorination: The aniline derivative is fluorinated using a fluorinating agent like Selectfluor.
Coupling Reaction: Finally, the fluorinated aniline is coupled with the methylated pyrazole using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted aniline and pyrazole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances its binding affinity and specificity, while the pyrazole ring contributes to its overall stability and reactivity. These interactions can modulate various biological pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Core
5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
- Molecular Formula : C₁₁H₁₂FN₃O
- Molecular Weight : 221.24 g/mol
- CAS : 1245822-72-3
- Key Differences: The pyrazole group is attached via a methoxy linker at the 2-position of the aniline ring, compared to the direct substitution at the 4-position in the target compound. The fluorine atom is located at the 5-position instead of the 3-position.
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)aniline
- CAS : 1250762-23-2
- Key Differences :
- The pyrazole substituent is at the 4-position of the pyrazole ring (vs. 5-position in the target compound).
- Impact : Regioisomerism affects the spatial orientation of the pyrazole’s nitrogen atoms, influencing hydrogen-bonding capabilities and interactions with biological targets.
Heterocycle Modifications
[5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride
- Molecular Formula : C₇H₁₂Cl₂N₆ (dihydrochloride salt)
- CAS: Not explicitly listed (refer to Enamine Ltd. catalog code EN300-106961)
- Key Differences: Replacement of the aniline core with a triazole ring.
Functional Group Additions
N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline
- Molecular Formula : C₂₁H₂₂FN₃O₄
- Molecular Weight : 399.42 g/mol
- CAS : 874340-08-6
- Key Differences :
- Incorporation of a morpholine ring and a phthalimide-protected amine side chain.
- Impact : The morpholine group enhances solubility in polar solvents, while the bulky phthalimide group increases steric hindrance, limiting membrane permeability.
Purity and Availability
- In contrast, analogs like 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline are available at 95% purity .
Biological Activity
3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline is a fluorinated aniline compound notable for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHFN and a molecular weight of approximately 205.23 g/mol. Its structure features a fluorine atom at the 3-position of the benzene ring and a pyrazole moiety, which is significant in medicinal chemistry due to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 205.23 g/mol |
| Key Functional Groups | Fluorine, Pyrazole |
The biological activity of this compound is largely attributed to its interaction with specific biological targets. Similar compounds have been shown to affect various biochemical pathways, including:
- Enzyme Inhibition: The compound may inhibit enzymes involved in crucial metabolic processes.
- Receptor Modulation: It may interact with receptors that play roles in cellular signaling pathways.
The presence of the fluorine atom and the pyrazole ring enhances the compound's binding affinity to these targets, potentially leading to significant therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit potent antimicrobial properties. For example, derivatives of pyrazole have been noted for their ability to inhibit the growth of various bacterial strains. In a study involving trifluoromethyl phenyl derivatives, compounds showed minimum inhibitory concentrations (MICs) as low as 0.78–3.125 μg/ml against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. For instance:
- Cell Line Studies: Compounds related to this structure have demonstrated significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition values (GI) for some derivatives were reported at approximately 3.79 µM .
| Cell Line | GI (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in cancer treatment:
- Bouabdallah et al.: Reported significant cytotoxic potential for N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline against Hep-2 and P815 cell lines with IC values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Wei et al.: Described ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives, with one compound showing IC values of 26 µM against A549 lung cancer cells .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials: Use an appropriate fluorinated aniline and a methyl-substituted pyrazole.
- Reactions: Employ methods such as direct reductive amination or coupling reactions.
- Purification: Isolate the product through recrystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
